molecular formula C11H9F5O2 B3179243 tert-butyl 2,3,4,5,6-pentafluorobenzoate CAS No. 98040-93-8

tert-butyl 2,3,4,5,6-pentafluorobenzoate

Cat. No.: B3179243
CAS No.: 98040-93-8
M. Wt: 268.18 g/mol
InChI Key: MWMSVYICOCCEKL-UHFFFAOYSA-N
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Description

tert-Butyl 2,3,4,5,6-pentafluorobenzoate: is an organic compound with the molecular formula C11H9F5O2 . It is a derivative of benzoic acid where the hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2,3,4,5,6-pentafluorobenzoate can be synthesized through the esterification of 2,3,4,5,6-pentafluorobenzoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the desired product. The use of automated systems ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,3,4,5,6-pentafluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,3,4,5,6-pentafluorobenzoic acid and tert-butyl alcohol.

    Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

    Substitution Reactions: Products vary depending on the nucleophile used.

    Hydrolysis: 2,3,4,5,6-pentafluorobenzoic acid and tert-butyl alcohol.

    Reduction: Various reduced derivatives of the original compound.

Scientific Research Applications

tert-Butyl 2,3,4,5,6-pentafluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity due to the presence of multiple fluorine atoms makes it valuable in developing new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its fluorinated nature allows for the exploration of hydrophobic interactions in biological systems.

    Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings, where its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which tert-butyl 2,3,4,5,6-pentafluorobenzoate exerts its effects is largely dependent on its chemical structure. The presence of multiple fluorine atoms increases the compound’s electronegativity, influencing its reactivity and interactions with other molecules. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity by binding to active sites or altering their conformation. The ester group can undergo hydrolysis, releasing the active pentafluorobenzoic acid, which can further interact with biological targets.

Comparison with Similar Compounds

tert-Butyl 2,3,4,5,6-pentafluorobenzoate can be compared with other fluorinated benzoates such as:

  • Methyl 2,3,4,5,6-pentafluorobenzoate
  • Ethyl 2,3,4,5,6-pentafluorobenzoate
  • 2,3,4,5,6-Pentafluorobenzyl alcohol

Uniqueness: The tert-butyl ester group in this compound provides steric hindrance, which can influence its reactivity compared to other esters. This steric effect can make it more resistant to hydrolysis and other reactions, making it a valuable compound in applications requiring stability under harsh conditions.

By understanding the properties, preparation methods, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl 2,3,4,5,6-pentafluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5O2/c1-11(2,3)18-10(17)4-5(12)7(14)9(16)8(15)6(4)13/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMSVYICOCCEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366980
Record name Benzoic acid, pentafluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98040-93-8
Record name Benzoic acid, pentafluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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